molecular formula C9H7N3O B1417892 5-methoxy-1H-indazole-3-carbonitrile CAS No. 90322-88-6

5-methoxy-1H-indazole-3-carbonitrile

Cat. No. B1417892
CAS RN: 90322-88-6
M. Wt: 173.17 g/mol
InChI Key: XXCNXBQYSICCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H7N3O . It has a molecular weight of 173.17 . This compound is a yellow solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of indazole derivatives, including this compound, has been a subject of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with a methoxy group and a carbonitrile group attached . The InChI code for this compound is 1S/C9H7N3O/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8/h2-4H,1H3, (H,11,12) .


Chemical Reactions Analysis

Indazole derivatives, including this compound, are involved in various chemical reactions . These reactions include Cu (OAc) 2 -catalyzed reactions to form N–N bond in DMSO under O2 atmosphere .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 173.17 . The InChI code for this compound is 1S/C9H7N3O/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8/h2-4H,1H3, (H,11,12) .

Scientific Research Applications

Corrosion Inhibition

5-Methoxy-1H-indazole-3-carbonitrile derivatives have shown promise as corrosion inhibitors. For example, pyranopyrazole derivatives, closely related to this compound, were investigated for their efficacy in preventing mild steel corrosion in acidic solutions. These compounds demonstrated significant inhibition efficiency, which increased with the concentration of the inhibitor. The adsorption of these inhibitors on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting their potential in corrosion protection applications (Yadav, Gope, Kumari, & Yadav, 2016).

Inhibitory Effects on Nitric Oxide Synthases

Indazole derivatives, including those similar to this compound, have been studied for their inhibitory effects on nitric oxide synthases (NOS). One study identified 7-methoxy-1H-indazole as a potent inhibitor of NOS, providing a basis for the exploration of 5-methoxy derivatives in related biomedical research. These compounds could potentially contribute to therapeutic strategies targeting diseases mediated by nitric oxide synthases (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Synthesis of Novel Pyrimidine and Indazole Derivatives

The catalytic activities of certain compounds have facilitated the synthesis of novel pyrimidine and indazole derivatives, which could have broad applications, including in the development of new antimicrobial agents. Indazole regioisomers were reacted with various compounds to yield novel derivatives, showcasing the versatility of indazole-based compounds in synthetic chemistry and potential pharmaceutical applications (Yakaiah, Lingaiah, Narsaiah, Kumar, & Murthy, 2008).

Anticancer Activity

Some indazole-carbonitrile compounds have been synthesized and evaluated for their anticancer activity. These studies highlight the potential of indazole-carbonitrile derivatives, including this compound, in the development of new anticancer drugs. The ability of these compounds to inhibit the growth of cancer cells underscores their significance in medicinal chemistry and oncology research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Future Directions

Indazole derivatives, including 5-methoxy-1H-indazole-3-carbonitrile, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these compounds with better biological activities .

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s function and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity is particularly important for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s ability to modulate metabolic pathways is important for its potential therapeutic applications, as it can influence the metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications .

properties

IUPAC Name

5-methoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCNXBQYSICCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659470
Record name 5-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90322-88-6
Record name 5-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 2
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 6
5-methoxy-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.